![molecular formula C15H24N2O2 B1683103 Tetracaína CAS No. 94-24-6](/img/structure/B1683103.png)
Tetracaína
Descripción general
Descripción
La tetracaína, también conocida como ametocaína, es un anestésico local de tipo éster que se utiliza principalmente para adormecer los ojos, la nariz o la garganta. También se aplica a la piel para disminuir el dolor de procedimientos como las inyecciones intravenosas. La this compound funciona bloqueando la transmisión de los impulsos nerviosos, proporcionando un alivio temporal del dolor . Fue patentada en 1930 y entró en uso médico en 1941 .
Aplicaciones Científicas De Investigación
Tetracaine is a local anesthetic used in various medical applications, including anesthesia during eye surgery, topical pain relief, and treatment of corneal abrasions . It has been in use since the early 1930s, with its most common application today being a topical ophthalmic anesthetic for short procedures on the eye .
Scientific Research Applications
Anesthetic Applications: Tetracaine hydrochloride is utilized as a local anesthetic in various forms, such as ophthalmic solutions, topical gels, creams, solutions, and lotions . It is also used in combination with other active pharmaceutical ingredients like lidocaine and epinephrine (LET) or benzocaine and lidocaine (BLT) .
Ophthalmic Procedures: Tetracaine is commonly used as a topical ophthalmic anesthetic for short procedures on the eye . In the form of ophthalmic solutions with concentrations greater than 1%, it serves as a local anesthetic during eye surgery . Tetracaine has also been used for retinopathy of prematurity (ROP) screening in infants, often in conjunction with other eye drops .
Topical Anesthesia: Tetracaine is utilized as a topical anesthetic in various forms, including gels, creams, solutions, and lotions, with concentrations ranging from 0.5% to 4% . These topical applications are often combined with other anesthetics like lidocaine and benzocaine .
Pain Management: Tetracaine is used for the treatment of pain caused by corneal abrasions . Short-term topical use of tetracaine has been shown to be an effective analgesic for acute corneal abrasions .
Other Uses: Tetracaine is also used for anesthesia and the treatment of severe pain as a solution for intrathecal injection in concentrations up to 35 mg/mL and in combination with lidocaine and prilocaine as a dental gel for use as a local anesthetic .
Research Findings
Efficacy for Corneal Abrasions: A study showed that short-term topical tetracaine is an effective analgesic for acute corneal abrasions and is associated with less hydrocodone use compared to placebo. The study also found tetracaine to be safe for this application . Another study indicated that topical tetracaine used for 24 hours is safe and perceived by patients to be significantly more effective than saline for pain relief from corneal abrasions .
Pyroptosis in Macrophages: Research has demonstrated that tetracaine hydrochloride (TTC) can induce pyroptosis in macrophages . The study showed that TTC induces macrophage pyroptosis mediated by canonical and non-canonical inflammatory caspases .
Myotoxic Effects: A review of local anesthetics, including tetracaine, suggested that all local anesthetics studied resulted in some degree of reversible myotoxic effects in experimental settings .
Data Table
Application | Form/Concentration | Purpose |
---|---|---|
Eye Surgery | Ophthalmic solution, >1% | Local anesthetic |
Topical Anesthesia | Gel, cream, solution, lotion, 0.5% to 4% | Topical anesthetic, often combined with lidocaine and benzocaine |
Severe Pain Treatment | Solution for intrathecal injection, up to 35 mg/mL | Anesthesia and pain management |
Dental Procedures | Dental gel, combined with lidocaine and prilocaine | Local anesthetic |
Corneal Abrasions | Topical | Pain relief |
Case Studies
Corneal Abrasions: In a double-blind, randomized clinical trial, patients with corneal abrasions experienced more pain relief with short-term topical tetracaine than with a placebo . The overall numeric rating scale pain score was significantly lower in the tetracaine group compared to the placebo group at the 24- to 48-hour follow-up .
Another study of 116 patients with corneal abrasions found that topical tetracaine used for 24 hours was safe and that patients perceived tetracaine to be significantly more effective than saline . There was no significant difference in corneal healing between the tetracaine and saline groups .
Macrophage Pyroptosis: In a study using RAW 264.7 and BV2 cells, tetracaine hydrochloride (TTC) induced pyroptosis in a dose-dependent manner . The dying cells exhibited morphological changes, such as marked swelling with large bubbles emanating from the plasma membrane . The secretion of LDH and IL-1β was significantly increased after TTC treatment, indicating pyroptosis .
Mecanismo De Acción
La tetracaína ejerce sus efectos bloqueando los canales de sodio dependientes del voltaje en las fibras nerviosas, impidiendo la iniciación y la conducción de los impulsos neuronales. Esta acción da lugar a una anestesia local al inhibir la transmisión de las señales de dolor . Además, la this compound puede alterar la función de los canales de liberación de calcio, contribuyendo aún más a sus propiedades anestésicas .
Compuestos similares:
Benzocaína: Un anestésico de tipo éster como la this compound, pero con menor potencia y menor duración de acción.
Procaína: Similar a la this compound en estructura, pero menos potente y con una duración de acción más corta.
Singularidad de la this compound: La this compound es única por su alta potencia y larga duración de acción en comparación con otros anestésicos de tipo éster. Su capacidad de bloquear tanto los canales de sodio como los de calcio aumenta su eficacia como anestésico local .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de la tetracaína implica varios pasos:
Reacción de reducción catalítica: El ácido para-aminobenzoico reacciona con el n-butanal para formar ácido N-butil para-aminobenzoico.
Filtración y mezcla: La mezcla de reacción se filtra y se añade hidróxido de sodio.
Reacción final: El ácido N-butil para-aminobenzoico reacciona con clorhidrato de N,N-dimetilcloroetilamida para producir this compound.
Métodos de producción industrial: En entornos industriales, la this compound se produce a menudo utilizando portadores lipídicos nanoestructurados optimizados para mejorar su administración y reducir la toxicidad. Este método consiste en encapsular la this compound en portadores lipídicos, lo que prolonga su liberación y reduce la toxicidad sistémica .
Tipos de reacciones:
Oxidación y reducción: Aunque las reacciones específicas de oxidación y reducción de la this compound están menos documentadas, se sabe que el compuesto puede someterse a estas reacciones en determinadas condiciones.
Reactivos y condiciones comunes:
Hidrólisis: Suele producirse en presencia de esterasas plasmáticas.
Reacciones de sustitución: Implican reactivos como el hidróxido de sodio y el clorhidrato de N,N-dimetilcloroetilamida.
Productos principales:
Productos de hidrólisis: Ácido para-aminobenzoico y dietilaminoetanol.
4. Aplicaciones de la investigación científica
La this compound tiene una amplia gama de aplicaciones en la investigación científica:
Comparación Con Compuestos Similares
Benzocaine: An ester-type anesthetic like tetracaine but with lower potency and shorter duration of action.
Procaine: Similar to tetracaine in structure but less potent and with a shorter duration of action.
Uniqueness of Tetracaine: Tetracaine is unique due to its high potency and long duration of action compared to other ester-type anesthetics. Its ability to block both sodium and calcium channels adds to its effectiveness as a local anesthetic .
Actividad Biológica
Tetracaine, a local anesthetic belonging to the ester class, is widely used for its analgesic properties in various medical applications, including ophthalmology and surgery. Recent studies have explored its biological activities beyond mere anesthesia, particularly its potential anticancer effects and safety profile in clinical settings. This article reviews the current understanding of tetracaine's biological activity, focusing on its pharmacological properties, recent research findings, and clinical case studies.
Tetracaine (chemical formula: C15H24N2O2) functions primarily by blocking sodium channels in neuronal membranes, inhibiting the propagation of nerve impulses. This mechanism underlies its effectiveness as a local anesthetic. The compound is characterized by a long duration of action compared to other local anesthetics due to its high lipid solubility and protein binding capacity .
Anticancer Activity
Recent research has indicated that tetracaine may possess anticancer properties, particularly through the synthesis of novel derivatives. A study conducted by Han et al. (2023) evaluated a series of tetracaine derivatives with hydrazide-hydrazone moieties for their anticancer activity against human cancer cell lines Colo-205 (colon carcinoma) and HepG2 (hepatocellular carcinoma). The findings revealed:
- Compounds 2f and 2m : Showed potent activity against Colo-205 with IC50 values of 50.0 μM and 20.5 μM, respectively.
- Compounds 2k, 2p, and 2s : Demonstrated significant activity against HepG2 with IC50 values ranging from 20.8 μM to 35.9 μM.
The study highlighted that structural modifications in tetracaine derivatives could enhance their anticancer efficacy, suggesting a promising avenue for drug development in cancer therapy .
Clinical Applications and Safety Profile
Tetracaine is commonly utilized in clinical settings for managing pain associated with corneal abrasions. A double-blind randomized trial assessed the safety and efficacy of topical tetracaine versus saline in treating corneal abrasions:
- Study Design : Involved 116 patients receiving either preservative-free tetracaine or saline every 30 minutes for up to 24 hours.
- Results : No significant differences were found in corneal healing rates or pain scores between the two groups. However, patients reported a significantly higher overall effectiveness for tetracaine (7.7 vs. 3.9 on a scale of 0-10) compared to saline .
This trial supports the assertion that tetracaine can be safely used without adversely affecting corneal healing or causing complications typically associated with topical anesthetics .
Comparative Efficacy in Pain Management
A retrospective study involving 459 patients demonstrated that tetracaine significantly reduced pain scores compared to placebo treatments in emergency department settings. The study found:
- Pain Score Reduction : Patients using tetracaine reported an average pain score of 1 compared to 8 in the placebo group (P < 0.001).
- No Increased Risk of Complications : The study noted no increased risk of emergency department revisits or adverse events related to tetracaine use .
Summary of Findings
Study | Focus | Key Findings |
---|---|---|
Han et al., 2023 | Anticancer Activity | Novel tetracaine derivatives showed IC50 values ranging from 20.5 μM to 50.0 μM against cancer cell lines. |
Waldman et al., 2014 | Corneal Abrasions | Tetracaine rated significantly higher than saline for effectiveness without affecting healing rates. |
Retrospective Study | Pain Management | Significant reduction in pain scores with no increased risk of complications compared to placebo. |
Propiedades
IUPAC Name |
2-(dimethylamino)ethyl 4-(butylamino)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c1-4-5-10-16-14-8-6-13(7-9-14)15(18)19-12-11-17(2)3/h6-9,16H,4-5,10-12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKCBAIGFKIBETG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=CC=C(C=C1)C(=O)OCCN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
136-47-0 (mono-hydrochloride) | |
Record name | Tetracaine [USP:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094246 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1043883 | |
Record name | Tetracaine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1043883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Tetracaine is an ester-type anesthetic and produces local anesthesia by blocking the sodium ion channels involved in the initiation and conduction of neuronal impulses. | |
Record name | Tetracaine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09085 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
94-24-6 | |
Record name | Amethocaine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=94-24-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetracaine [USP:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094246 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetracaine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09085 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tetracaine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1043883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetracaine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.106 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TETRACAINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0619F35CGV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does tetracaine interact with nicotinic acetylcholine receptors (nAChRs)?
A1: Tetracaine binds to nAChRs at various sites located in the extracellular and transmembrane domains, exhibiting a concentration-dependent effect. [] At low concentrations, it preferentially binds within the channel pore, blocking the open state of the receptor. [] Higher concentrations lead to additional binding at extracellular sites, inhibiting the receptor in both its resting and desensitized states. []
Q2: What is the role of tetracaine's positive charge in its interaction with nAChRs?
A2: Unlike local anesthetics like lidocaine that exist in both charged and uncharged forms at physiological pH, tetracaine is almost exclusively positively charged. [] This positive charge is crucial for its binding within the negatively charged pore of the nAChR, contributing to its open-channel blocking action. []
Q3: Can tetracaine affect intracellular calcium (Ca2+) levels?
A3: Yes, research suggests tetracaine can influence intracellular Ca2+ handling. Studies on pancreatic beta-cells demonstrate that tetracaine mobilizes Ca2+ from intracellular stores that are insensitive to thapsigargin, an inhibitor of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump. [] This Ca2+ mobilization subsequently contributes to increased insulin secretion. []
Q4: Does tetracaine affect all types of neurons similarly?
A4: No, studies using chick embryo neurons show that the neurotoxic effect of tetracaine varies depending on the neuron type. [] Sensory neurons from dorsal root ganglia were less sensitive compared to retinal and sympathetic ganglion neurons. [] This suggests that inherent cellular characteristics influence tetracaine's effects.
Q5: How does tetracaine affect the structure of phosphatidylethanolamine (PE) membranes?
A5: Deuterium nuclear magnetic resonance (2H NMR) studies reveal that tetracaine partitions into PE membranes and acts as a wedge, stabilizing the bilayer structure and inhibiting its transition into a hexagonal phase. [] This interaction is attributed to tetracaine's molecular shape and its ability to intercalate into the lipid bilayer. []
Q6: What is the molecular formula and weight of tetracaine?
A6: Tetracaine's molecular formula is C15H24N2O2, and its molecular weight is 264.36 g/mol.
Q7: Can tetracaine be formulated into stable topical creams?
A7: This section is not applicable to tetracaine as it primarily functions as a local anesthetic and does not possess inherent catalytic properties.
A7: This section is not covered by the provided research papers.
Q8: How do structural modifications of tetracaine's ester group influence its binding to the nicotinic acetylcholine receptor (nAChR)?
A8: Studies using various tetracaine analogs reveal that modifications to the ester group can significantly impact nAChR binding affinity. Replacing the ester with an ether linkage reduces the preference for binding to the receptor in the absence of agonist. [] This suggests a crucial role of the ester moiety in achieving high-affinity binding to the closed state of the nAChR.
Q9: How does the inclusion of hydroxypropyl-beta-cyclodextrin (HP-β-CD) impact the stability of tetracaine hydrochloride eye drops?
A9: Studies demonstrate that formulating tetracaine hydrochloride with HP-β-CD improves the stability of the eye drops, as evidenced by stability testing over a 6-month storage period. [] The enhanced stability suggests a protective effect of HP-β-CD on tetracaine hydrochloride, potentially through the formation of inclusion complexes.
A9: While the provided research papers touch upon aspects of toxicology and safety, they do not provide enough detailed information to address these questions comprehensively. Further research and data are required for a complete understanding of these aspects.
Q10: What analytical techniques are commonly used to quantify tetracaine in biological samples?
A10: Several analytical methods are employed for tetracaine quantification, including high-performance liquid chromatography (HPLC) with UV detection [] and capillary zone electrophoresis (CZE). [] These techniques provide sufficient sensitivity and specificity for analyzing tetracaine concentrations in biological matrices like skin samples. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.